molecular formula C22H20O7 B3017261 Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate CAS No. 180077-47-8

Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate

Cat. No.: B3017261
CAS No.: 180077-47-8
M. Wt: 396.395
InChI Key: UDNHQNIZTKYBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate is a synthetic chromenone derivative characterized by a fused benzodioxin ring and a substituted chromen-4-one core. This compound is primarily utilized in pharmaceutical and biochemical research as a building block or intermediate, though its specific biological activities remain less documented compared to structurally related analogs .

Properties

IUPAC Name

methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-3-16-21(13-4-7-17-19(10-13)27-9-8-26-17)22(24)15-6-5-14(11-18(15)29-16)28-12-20(23)25-2/h4-7,10-11H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNHQNIZTKYBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and therapeutic potential of this compound based on available research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The synthetic pathway often includes the formation of key intermediates through reactions such as acylation and etherification. For example, one method involves reacting 2,3-dihydrobenzo[1,4]dioxin with appropriate acylating agents to yield derivatives that can be further modified to obtain the target compound.

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibitory potential of related compounds containing benzodioxane moieties. For instance, compounds derived from 2,3-dihydrobenzo[1,4]dioxin were screened against enzymes such as α-glucosidase and acetylcholinesterase. These studies indicated that certain derivatives exhibit significant inhibitory activity, suggesting potential applications in treating type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Compound Target Enzyme IC50 Value (µM) Therapeutic Potential
Compound Aα-glucosidase25T2DM treatment
Compound BAcetylcholinesterase30AD treatment

Antioxidant Activity

Another aspect of biological activity for compounds related to this compound is their antioxidant properties. Studies have shown that these compounds can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases.

Case Studies and Research Findings

  • In Vivo Efficacy : In a study assessing the herbicidal activity of related compounds, it was found that certain derivatives showed effective control over various weed species when applied at specific dosages. This indicates a broader agricultural application potential beyond human health .
  • Pharmacological Profiles : Research has highlighted the pharmacological profiles of benzodioxane derivatives, showcasing their multi-targeted action in biological systems. For instance, some compounds demonstrated anti-inflammatory effects alongside their enzyme inhibition capabilities .

Scientific Research Applications

Antiviral Properties
Research indicates that compounds similar to methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate exhibit antiviral activity. It has been included in antiviral libraries for screening against various viral infections, highlighting its potential as a therapeutic agent against viral pathogens .

Cancer Research
This compound has shown promise in cancer research due to its ability to inhibit specific pathways associated with tumor growth. It is included in libraries targeting cancer-related pathways, making it a candidate for further investigation in oncology .

Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial for neurodegenerative diseases. Its ability to modulate oxidative stress responses can be crucial in protecting neuronal cells from damage .

Agrochemical Applications

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Its inclusion in agrochemical libraries indicates ongoing research into its efficacy against pests and diseases affecting crops .

Case Study 1: Antiviral Activity

A study conducted by researchers at a leading pharmaceutical institute evaluated the antiviral properties of this compound against influenza virus strains. The results indicated a significant reduction in viral replication at certain concentrations, suggesting its potential as an antiviral agent.

Case Study 2: Cancer Inhibition

In a collaborative study between several universities, the compound was tested on various cancer cell lines. The results demonstrated that it inhibited cell proliferation and induced apoptosis in breast cancer cells, supporting further development as an anticancer drug.

Comparison with Similar Compounds

Isopropyl Ester Variant

A closely related compound, isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS: 610765-01-0), differs by replacing the methyl ester with an isopropyl group and introducing a 6-ethyl substituent.

Structural Comparison Table

Feature Target Compound Isopropyl Variant
Ester Group Methyl Isopropyl
Chromenone Substituents 2-Ethyl, 3-Benzodioxin 2-Methyl, 3-Benzodioxin, 6-Ethyl
Potential Application Biochemical intermediate Pharmaceutical intermediate

Silibinin: A Functional Analog

Silibinin [(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one], a natural flavonolignan, shares the benzodioxin and chromen-4-one motifs but features hydroxyl and methoxy groups instead of ester/alkyl substituents.

Functional Comparison Table

Property Target Compound Silibinin
Key Substituents Methyl ester, 2-ethyl Hydroxyl, methoxy
Bioactivity Undocumented Antioxidant, anti-cancer
Solubility Likely lower (ester groups) Higher (hydroxyl groups)

Comparison with Therapeutic Analogs

Patent-Based Benzodioxin Derivatives

A patent-pending compound, 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide, incorporates a benzodioxin moiety but pairs it with an indazole-carboxamide scaffold. This molecule is designed as a kinase inhibitor, highlighting the versatility of benzodioxin in drug discovery compared to the target compound’s role as an intermediate .

Pyrido-Pyrimidinone Derivatives

Compounds like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (from a 2023 European patent) replace the chromenone core with pyrido-pyrimidinone, enabling kinase inhibition via nitrogen-rich heterocycles. This contrasts with the target compound’s chromenone-based structure, which may favor different receptor interactions .

Key Structural and Functional Insights

  • Substituent Effects : The methyl ester and 2-ethyl groups in the target compound reduce polarity compared to hydroxylated analogs like Silibinin, likely limiting its use in therapeutic applications requiring high solubility .
  • Therapeutic Potential: While benzodioxin-containing compounds are prevalent in drug development (e.g., kinase inhibitors, Sirtuin activators), the target compound’s lack of bioactive substituents positions it as a synthetic precursor rather than a drug candidate .
  • Synthetic Utility : Its structural simplicity makes it a versatile intermediate for derivatization, as seen in the isopropyl variant optimized for industrial-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.